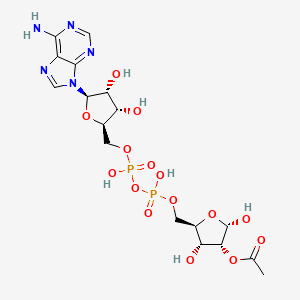
2'-O-Acetyl adenosine-5-diphosphoribose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-Acetyl adenosine-5-diphosphoribose is a compound belonging to the class of organic compounds known as purine nucleotide sugars. These are purine nucleotides bound to a saccharide derivative through the terminal phosphate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Acetyl adenosine-5-diphosphoribose typically involves the protection of hydroxyl groups, followed by selective cleavage and phosphitylation. One common method includes the use of a dilute pyridine solution and iodine to promote metaphosphate formation, followed by intramolecular cyclization to generate the pyrophosphate linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’-O-Acetyl adenosine-5-diphosphoribose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different phosphorylated derivatives, while reduction reactions could produce dephosphorylated analogs .
Applications De Recherche Scientifique
2’-O-Acetyl adenosine-5-diphosphoribose has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Plays a role in cellular signaling pathways, particularly in the regulation of calcium ion channels.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The compound exerts its effects by activating specific enzymes and ion channels. For instance, it activates NAD-dependent protein deacylase sirtuin-5, which contributes to the regulation of blood ammonia levels during prolonged fasting. This activation occurs through the desuccinylation and deglutarylation of CPS1, thereby increasing CPS1 activity in response to elevated NAD levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine 5-diphosphoribose: A closely related compound that also activates TRPM2 channels but with different efficacy and potency.
2’-Deoxyadenosine 5-diphosphoribose: Another similar compound that acts as a superagonist for TRPM2 channels, inducing higher whole-cell currents at saturation.
Uniqueness
2’-O-Acetyl adenosine-5-diphosphoribose is unique due to its specific acetylation at the 2’ position, which can influence its interaction with enzymes and receptors, potentially leading to distinct biological effects compared to its non-acetylated counterparts .
Propriétés
Formule moléculaire |
C17H25N5O15P2 |
|---|---|
Poids moléculaire |
601.4 g/mol |
Nom IUPAC |
[(2S,3R,4R,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2,4-dihydroxyoxolan-3-yl] acetate |
InChI |
InChI=1S/C17H25N5O15P2/c1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22/h4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20)/t7-,8-,10-,11-,12-,13-,16-,17+/m1/s1 |
Clé InChI |
BFNOPXRXIQJDHO-DLFWLGJNSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@@H]1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
SMILES canonique |
CC(=O)OC1C(C(OC1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















